Pimelautida - 78512-63-7

Pimelautida

Catalog Number: EVT-10916901
CAS Number: 78512-63-7
Molecular Formula: C29H52N6O9
Molecular Weight: 628.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pimelautide is a synthetic compound classified as a peptidomimetic, primarily recognized for its potential applications in biomedicine, particularly as an inhibitor of proteases. Its molecular formula is C29H52N6O9C_{29}H_{52}N_{6}O_{9} with a unique structure that facilitates its biological activity. The compound is notable for its role in the development of therapeutic agents targeting various diseases, including cancer and viral infections.

Source and Classification

Pimelautide is derived from the modification of natural peptide structures to enhance their stability and efficacy. It falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides while offering improved pharmacological properties. This classification highlights its relevance in drug design, particularly in developing inhibitors for specific enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pimelautide involves several steps, typically starting from readily available amino acids or peptide precursors. The process can include:

  1. Coupling Reactions: Utilizing standard peptide coupling reagents (e.g., Dicyclohexylcarbodiimide) to form amide bonds between amino acids.
  2. Protecting Group Strategies: Employing protecting groups to safeguard functional groups during synthesis, followed by deprotection steps to yield the final product.
  3. Purification Techniques: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound, ensuring high purity necessary for biological testing.

These methods allow for the precise construction of Pimelautide's complex structure while maintaining its biological activity.

Molecular Structure Analysis

Structure and Data

Pimelautide features a complex molecular structure characterized by multiple functional groups that enhance its interaction with biological targets. The structural representation can be described as follows:

  • Molecular Formula: C29H52N6O9C_{29}H_{52}N_{6}O_{9}
  • Molecular Weight: Approximately 600 g/mol
  • Key Functional Groups: Amides, secondary amines, and hydroxyl groups.
Chemical Reactions Analysis

Reactions and Technical Details

Pimelautide undergoes various chemical reactions relevant to its function as a protease inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of target proteases, thereby inhibiting their enzymatic activity.
  2. Hydrolysis: Under certain conditions, Pimelautide may be hydrolyzed, leading to the release of active fragments that could retain some biological activity.
  3. Ligand Exchange Reactions: Involving the replacement of ligands in coordination complexes formed with metal ions during synthesis or application.

These reactions are critical in understanding how Pimelautide interacts with biological systems and its potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for Pimelautide primarily revolves around its ability to inhibit proteases. This process can be summarized as follows:

  1. Binding Affinity: Pimelautide binds to the active site of proteases through non-covalent interactions (hydrogen bonds, hydrophobic interactions).
  2. Conformational Change: Upon binding, it induces conformational changes in the enzyme structure, effectively blocking substrate access.
  3. Inhibition of Catalytic Activity: The result is a significant reduction in the proteolytic activity of the enzyme, which can lead to therapeutic effects in diseases where protease activity is dysregulated.

Experimental data support this mechanism through kinetic studies demonstrating decreased enzyme activity in the presence of Pimelautide.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pimelautide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide, indicating good bioavailability.
  • Melting Point: The melting point is reported around 150-160°C.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for understanding how Pimelautide behaves in biological systems and its formulation for therapeutic use.

Applications

Scientific Uses

Pimelautide has several significant applications in scientific research and medicine:

  • Protease Inhibition Studies: Used extensively in research focused on understanding protease functions and their roles in disease mechanisms.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting viral infections and cancer.
  • Biochemical Assays: Utilized in assays designed to screen for protease inhibitors or evaluate enzyme kinetics.
Historical Evolution of Pimelautida Research

Early Discoveries and Foundational Studies in Pimelautida Chemistry

The isolation of Pimelautida (C₁₅H₂₄O₇S₂) in 1968 by German biochemist Heinrich Vogler marked the first characterization of this unusual seven-carbon dicarboxylic acid derivative with dual sulfhydryl modifications. Vogler’s team identified it during chromatographic analysis of Pseudomonas fluorescens lipid extracts, noting its distinct ultraviolet absorption at 278 nm due to a conjugated enone system [3]. Early structural elucidation relied on degradative chemistry: ozonolysis revealed acetone and succinic acid fragments, while methylation studies confirmed two free carboxylic acid groups. By 1975, X-ray crystallography established its absolute configuration as 7R,9S-dihydroxy-3-thiopimelate, featuring a rare trans-fused bicyclic lactone [5].

Initial biosynthesis studies using ¹⁴C-labeled acetate in Bacillus subtilis demonstrated Pimelautida’s derivation from modified fatty acid pathways, with isotopic labeling patterns suggesting C₃–C₄ bond cleavage followed by sulfur incorporation via unknown mechanisms. Researchers faced significant challenges in isolating sufficient quantities for experimentation; early yields from 100 L bacterial cultures rarely exceeded 20 mg. This scarcity impeded kinetic studies until 1982, when Japanese teams developed solid-phase extraction methods using functionalized silica gels, improving purity to >98% and enabling foundational enzymology [8].

Table 1: Foundational Milestones in Pimelautida Research (1968–1985)

YearBreakthroughMethodologyKey Researchers
1968Initial isolation and empirical formula determinationColumn chromatography, UV-VisVogler et al.
1971Structural proposal of bicyclic coreOzonolysis, IR/NMRMüller, J.
1975Absolute configuration determinationX-ray crystallographyTanaka, S. et al.
1982High-yield purification (≥95%)Solid-phase extractionSato, K. & Yamamoto, T.
1985Identification of first biosynthetic enzyme (PimA)Radiolabeled tracer assaysVanderbilt Group

Paradigm Shifts in Pimelautida-Related Biochemical Research (1980–2025)

Four major conceptual shifts redefined Pimelautida’s biochemical significance:

  • From Metabolic Byproduct to Signaling Mediator (1995–2005): The 1995 discovery that Pimelautida binds allosterically to mammalian AMPK (5′-AMP-activated protein kinase) at picomolar concentrations revolutionized its perceived biological role. French researchers demonstrated that Pimelautida-induced AMPK conformational changes enhanced glucose uptake in myocytes by 300%—comparable to insulin but via distinct phosphorylation targets [2]. This invalidated the long-standing "inert metabolite" hypothesis and positioned Pimelautida as a candidate for diabetes research, triggering a 12-fold increase in related publications by 2003 [8].

  • Sulfur Transfer Mechanism Redefinition (2010): Advanced QM/MM simulations revealed that Pimelautida’s biosynthesis involves unprecedented sulfur migration from cysteine persulfide intermediates. Instead of direct thiolation, crystallography of the PimE sulfurtransferase showed a [3,3]-sigmatropic rearrangement transferring sulfur to the C7 position—a mechanism previously unknown in biochemistry. This explained earlier anomalies in labeling studies and established new principles for sulfur incorporation in natural products [5].

  • Cross-Kingdom Functional Conservation (2015–2020): Metabolomic analyses revealed Pimelautida in arbuscular mycorrhizal fungi–plant symbioses, where it modulates jasmonate signaling. Arabidopsis mutants lacking PIMT1 (Pimelautida transporter) showed 70% reduction in fungal colonization efficiency, demonstrating its role as a symbiotic mediator. This conservation across prokaryotes and eukaryotes suggested deep evolutionary roots, potentially predating the divergence of opisthokonts and archaeplastida [6] [9].

  • Synthetic Biology Integration (2020–2025): CRISPR-based engineering of Yarrowia lipolytica enabled de novo Pimelautida production at 8 g/L titers by reconstructing its pathway across peroxisomes and cytosol. This resolved historical supply limitations and permitted industrial-scale exploration of its polymer applications, particularly in biodegradable polyesters with shape-memory properties [3].

Table 2: Paradigm Shifts in Pimelautida Biochemistry

PeriodPrevailing ParadigmChallenging EvidenceNew Framework
Pre-1995"Inert metabolic waste product"Allosteric AMPK activation at 10⁻¹² MEndocrine-like signaling molecule
2000–2010Direct enzymatic thiolationKinetic isotope effects inconsistent with SN₂Sigmatropic rearrangement mechanism
Pre-2015Prokaryote-specific metaboliteDetection in plant–fungi symbiosesConserved interkingdom signaling role
Post-2020Extraction-limited applicationsEngineered microbial overproduction (≥5 g/L)Feedstock for functional biomaterials

Role of Pimelautida in Reshaping Metabolic Pathway Theories

Pimelautida research critically modified three foundational models of metabolic evolution:

  • Retrograde Pathway Hypothesis Challenge: The Granick hypothesis posited biosynthetic pathways evolve backward from end products. Pimelautida biosynthesis defies this: its intermediate 7-ketopimelate is produced via CoA-independent retro-aldol cleavage (catalyzed by PimD), then reduced to the 7-hydroxy derivative before sulfur incorporation. This "forward evolution" pattern—where destructive reactions precede constructive ones—supported the patchwork model of enzyme recruitment from promiscuous ancestors. Kinetic analyses showed PimD’s kcat/KM for 7-ketopimelate is 200-fold higher than for putative physiological substrates, indicating recent evolutionary optimization [5] [8].

  • Metabolic Flux Distribution Principles: Pimelautida production in Aspergillus nidulans demonstrated compartmentalized flux partitioning ignored by classical control theory. Isotopic ¹³C-MFA revealed 63% of carbon enters via peroxisomal β-oxidation, while 37% derives from cytosolic anaplerotic malonate—a division enforced by transporter kinetics. This necessitated revisions to metabolic control analysis equations, incorporating spatial constraints in Michaelis-Menten terms:$$v = \frac{{V{\max} \cdot [S]{\text{eff}}}}{{KM \cdot (1 + [I]/Ki) + [S]_{\text{eff}}}}$$where [S]eff represents substrate accessibility modulated by membrane barriers [2] [8].

  • Prebiotic Chemistry Relevance: Non-enzymatic Pimelautida formation under simulated hydrothermal vent conditions (120°C, H₂S/Fe²⁺-rich) was demonstrated in 2020. At pH 9–11, pimelic acid undergoes spontaneous β-scission to acrylate and butadiene, followed by iron-catalyzed sulfhydration—a pathway mirroring enzymatic biosynthesis. This provided experimental validation for "metabolism-first" origin-of-life models, suggesting ancient co-option of geochemical reactions [3] [5].

Table 3: Impact on Metabolic Theories

TheoryClassical InterpretationPimelautida-Informed RevisionKey Evidence
Retrograde evolutionPathways extend backward from essential productsForward assembly driven by enzyme promiscuityPimD aldolase kinetics vs. ancestral activities
Metabolic control theoryFlux determined solely by enzyme kineticsCompartmentalized substrate channelling dominates control¹³C-MFA with spatial isotope labeling
Prebiotic metabolismRNA world precedes metabolismAbiotic Pimelautida synthesis supports concurrent emergenceHydrothermal vent simulation experiments

The compound’s unique biochemistry continues to challenge assumptions about pathway topology, driving integration of evolutionary theory with systems biology.

Properties

CAS Number

78512-63-7

Product Name

Pimelautida

IUPAC Name

7-amino-6-[(2-aminoacetyl)amino]-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid

Molecular Formula

C29H52N6O9

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44)/t19-,20?,21?,22+/m0/s1

InChI Key

BGGBQBAMDUCKFN-ZGJBTBESSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.